molecular formula C7H6N2O B023979 1H-pyrrolo[2,3-b]pyridine 7-oxide CAS No. 55052-24-9

1H-pyrrolo[2,3-b]pyridine 7-oxide

Cat. No.: B023979
CAS No.: 55052-24-9
M. Wt: 134.14 g/mol
InChI Key: FAVRAFCMCYLLEI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound with the molecular formula C7H6N2O It is a derivative of pyridine and is characterized by the presence of a nitrogen atom in the pyridine ring and an oxygen atom attached to the nitrogen, forming an oxide

Biochemical Analysis

Biochemical Properties

1H-pyrrolo[2,3-b]pyridine 7-oxide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting inhibitory activities with IC50 values of 7, 9, and 25 nM, respectively . These interactions are essential for its potential therapeutic applications in cancer treatment, as abnormal activation of FGFR signaling pathways is associated with tumor progression.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, particularly breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent . The compound also influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with FGFRs. Upon binding to these receptors, the compound inhibits their kinase activity, preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, the compound’s low molecular weight enhances its binding affinity and specificity towards FGFRs, making it a promising lead compound for further optimization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under inert gas conditions and is stored in glass containers with plastic inner tubes to prevent degradation . Long-term studies have shown that the compound maintains its inhibitory activity against FGFRs, with no significant loss of potency over extended periods . Its stability may be compromised when exposed to air, necessitating careful handling and storage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In intravenous dosing, the compound shows high total clearance, comparable to hepatic blood flow in rats . In oral dosing, it results in low plasma concentration and low oral bioavailability . At higher doses, the compound may exhibit toxic or adverse effects, necessitating careful dosage optimization for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell proliferation and migration. The compound interacts with enzymes such as FGFRs, influencing metabolic flux and metabolite levels . Its inhibition of FGFRs disrupts the normal metabolic processes, leading to reduced cell growth and increased apoptosis . Additionally, the compound’s interactions with other biomolecules may further modulate its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s low molecular weight facilitates its diffusion across cell membranes, allowing it to reach its target sites effectively . Its distribution within tissues is influenced by its binding affinity to FGFRs, leading to localized accumulation in areas with high receptor expression .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFRs . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects . Post-translational modifications and targeting signals may further direct the compound to specific cellular compartments, enhancing its therapeutic potential .

Preparation Methods

The synthesis of 1H-pyrrolo[2,3-b]pyridine 7-oxide can be achieved through several synthetic routes. One common method involves the oxidation of 1H-pyrrolo[2,3-b]pyridine using oxidizing agents such as oxone or hydrogen peroxide. The reaction typically takes place in a solvent like dimethylformamide (DMF) at room temperature . Another method involves the use of cyclopentylamine and diisopropylethylamine (DIPEA) in ethyl acetate, followed by oxidation with oxone .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine 7-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the pyridine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically introduces a nitro group at the 3-position of the pyridine ring .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine 7-oxide has several scientific research applications:

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine 7-oxide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its oxide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Overview of this compound

This compound is characterized by its unique bicyclic structure, which contributes to its pharmacological properties. The compound's molecular formula is C7H6N2OC_7H_6N_2O with a molecular weight of approximately 134.14 g/mol. Its CAS number is 55052-24-9, and it is recognized for its potential as an inhibitor of various kinases and enzymes involved in tumor progression.

The biological activity of this compound primarily revolves around its ability to inhibit specific signaling pathways associated with cancer cell proliferation and survival. Key mechanisms include:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have shown potent inhibition against FGFR1, FGFR2, and FGFR3. For instance, a derivative identified as compound 4h exhibited IC50 values of 7 nM for FGFR1, indicating strong inhibitory activity against this receptor involved in various malignancies .
  • Inhibition of Phosphodiesterase (PDE4B) : Another significant pathway involves the inhibition of PDE4B, which plays a role in inflammatory responses. A derivative termed 11h demonstrated selectivity for PDE4B with an IC50 value of 0.48 µM and effectively reduced TNF-α release from macrophages .
  • c-Met Kinase Inhibition : The compound has also been evaluated for its ability to inhibit c-Met kinase, which is implicated in cancer metastasis. Certain derivatives showed IC50 values as low as 22.8 nM against c-Met .

Anticancer Activity

Numerous studies have investigated the anticancer efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (µM)Mechanism of Action
4h Breast Cancer (4T1)7FGFR Inhibition
11h MacrophagesN/APDE4B Inhibition
9 MKN-45 (Gastric)0.329c-Met Kinase Inhibition
1f MDA-MB-231 (TNBC)6.25Cytotoxic Activity
1d MDA-MB-231 (TNBC)25Cytotoxic Activity

Case Studies

  • In Vitro Studies on Breast Cancer : A series of derivatives were tested against the MDA-MB-231 triple-negative breast cancer cell line. Compound 1f demonstrated significant cytotoxicity at a concentration as low as 6.25 µM, indicating its potential as an effective therapeutic agent for aggressive breast cancers .
  • PDE4B Inhibition and CNS Diseases : The derivative 11h was highlighted for its selectivity against PDE4B and was evaluated in the context of central nervous system diseases. This compound showed promise in reducing pro-inflammatory cytokines, suggesting a dual role in both cancer and inflammatory conditions .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of pyrrolo[2,3-b]pyridine derivatives. Key observations include:

  • Substitution Effects : Variations at the amide portion significantly influenced potency against PDE4B and FGFRs. For instance, increasing hydrophobicity improved activity against PDE4B but decreased selectivity .
  • Ring Modifications : Alterations in the bicyclic structure have been shown to enhance or diminish activity depending on the specific cellular target involved .

Properties

IUPAC Name

7-hydroxypyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-9-5-1-2-6-3-4-8-7(6)9/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVRAFCMCYLLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=CC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10314807
Record name 7H-Pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10314807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55052-24-9
Record name 7H-Pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10314807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Azaindole N-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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